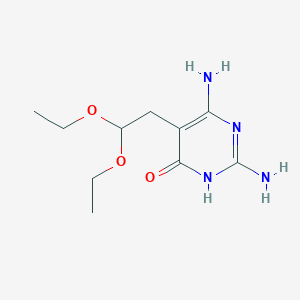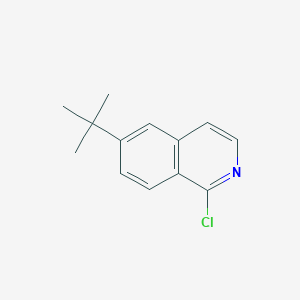
3-(4-phenylphenyl)phenol
Vue d'ensemble
Description
3-(4-phenylphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted by a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-phenylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium with 10% palladium on carbon as the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient recycling of catalysts to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-phenylphenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, stannous chloride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Applications De Recherche Scientifique
Chemistry: 3-(4-phenylphenyl)phenol is used as an intermediate in the synthesis of various organic compounds, including polymers and resins . Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Phenolic compounds, including this compound, exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These properties make them potential candidates for use in pharmaceuticals and nutraceuticals.
Industry: In the industrial sector, this compound is used in the production of phenolic resins, which are important in the manufacture of adhesives, coatings, and molded products .
Mécanisme D'action
The mechanism of action of 3-(4-phenylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can donate hydrogen atoms or electrons, making it an effective antioxidant . This compound can also interact with microbial cell membranes, leading to antimicrobial effects . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
4-phenylphenol: Similar structure but with the hydroxyl group at a different position.
Biphenyl-4-ol: Another phenolic compound with a biphenyl structure.
Hydroquinone: A phenolic compound known for its redox properties.
Uniqueness: 3-(4-phenylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
3-(4-phenylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCTPSNVFMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286740 | |
| Record name | 1,1':4',1''-terphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-21-8 | |
| Record name | NSC47145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':4',1''-terphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















